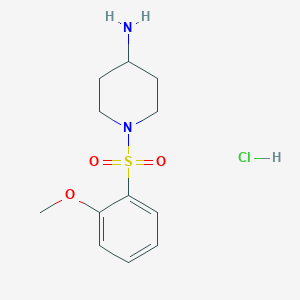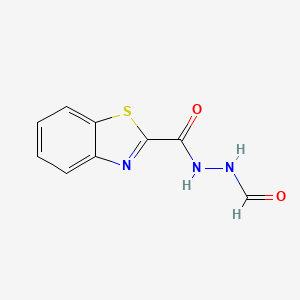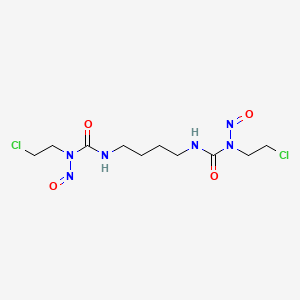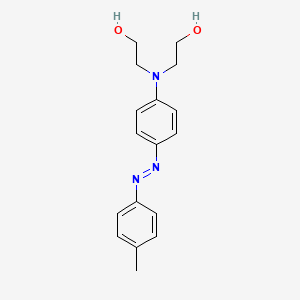
4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound has a methyl group and two beta-hydroxyethylamino groups attached to the aromatic rings, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene typically involves the azo coupling reaction. This reaction involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline derivatives, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azobenzenes, including 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene, often follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale diazotization using automated reactors.
- Continuous flow systems for the coupling reaction to ensure consistent product quality and yield.
- Purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid, respectively.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Halogenated or nitrated azobenzenes.
Applications De Recherche Scientifique
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene has several applications in scientific research:
Chemistry: Used as a dye and in the study of photoisomerization processes.
Biology: Employed in the development of photoresponsive biomaterials.
Medicine: Investigated for potential use in drug delivery systems due to its photoresponsive properties.
Industry: Utilized in the production of colorants and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization process affects the compound’s physical and chemical properties, making it useful in applications such as molecular switches and photoresponsive materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound with a simple N=N bond connecting two benzene rings.
4-Nitroazobenzene: Contains a nitro group instead of the methyl and beta-hydroxyethylamino groups.
4-Aminoazobenzene: Has an amino group in place of the methyl and beta-hydroxyethylamino groups.
Uniqueness
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene is unique due to the presence of both methyl and beta-hydroxyethylamino groups, which impart distinct chemical and physical properties. These groups enhance its solubility, reactivity, and photoresponsive behavior compared to other azobenzenes.
Propriétés
Numéro CAS |
58329-89-8 |
|---|---|
Formule moléculaire |
C17H21N3O2 |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-4-[(4-methylphenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H21N3O2/c1-14-2-4-15(5-3-14)18-19-16-6-8-17(9-7-16)20(10-12-21)11-13-22/h2-9,21-22H,10-13H2,1H3 |
Clé InChI |
MJHLEBFJKCVIER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


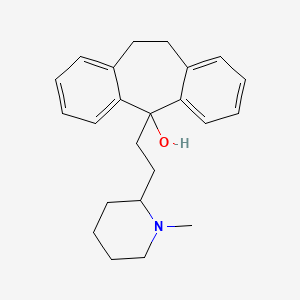

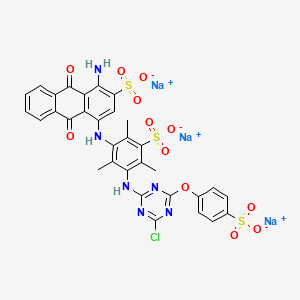
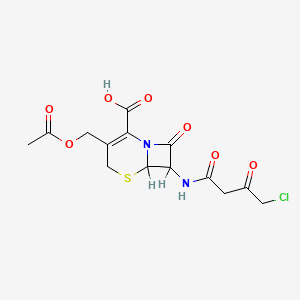

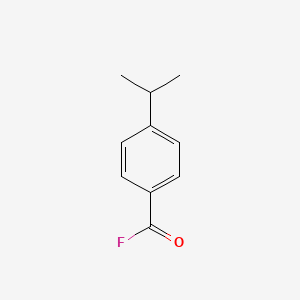
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
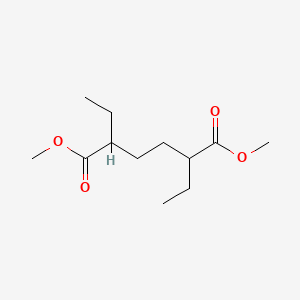
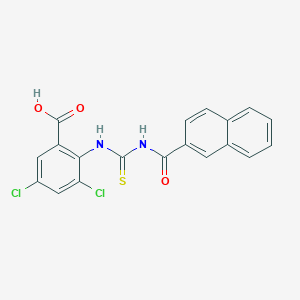
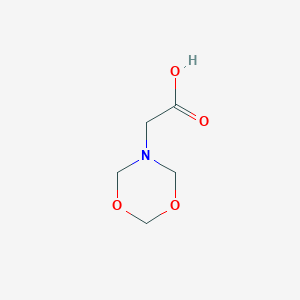
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
